molecular formula C9H12N2O7 B096227 Uridine, 5,6-dihydro-6-oxo- CAS No. 19556-63-9

Uridine, 5,6-dihydro-6-oxo-

Cat. No. B096227
CAS RN: 19556-63-9
M. Wt: 260.2 g/mol
InChI Key: ORKMJGCPXNATJL-YXZULKJRSA-N
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Description

Uridine, 5,6-dihydro-6-oxo-, also known as Dihydrouridine, is a pyrimidine nucleoside . It has a molecular formula of C9H14N2O6 and a molecular weight of 246.2173 . It is a product of the reduction of uridine and can be further modified .


Synthesis Analysis

Uridine derivatives have been synthesized by modifying a fused pyrimidine molecule, uridine, with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . The sterically less inhibited primary hydroxyl group of the ribose moiety of uridine is more reactive, forming 5′-oxo-palmitoyluridine .


Molecular Structure Analysis

The molecular structure of Uridine, 5,6-dihydro-6-oxo- is unique among modified nucleosides in possessing a C5-C6 single bond rather than the usual C5-C6 double bond . The structures of products were supported by the spectral data and microanalytical results .


Physical And Chemical Properties Analysis

Uridine, 5,6-dihydro-6-oxo- has a molecular formula of C9H14N2O6 and a molecular weight of 246.2173 . The structures of products were supported by the spectral data and microanalytical results .

Safety And Hazards

According to the safety data sheet, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,6-8,12,15-16H,1-2H2,(H,10,13,17)/t3-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKMJGCPXNATJL-YXZULKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333586
Record name Uridine, 5,6-dihydro-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine, 5,6-dihydro-6-oxo-

CAS RN

19556-63-9
Record name Uridine, 5,6-dihydro-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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